molecular formula C10H17NO3 B8412052 1-Allyloxycarbonyl-4-hydroxymethylpiperidine

1-Allyloxycarbonyl-4-hydroxymethylpiperidine

Cat. No.: B8412052
M. Wt: 199.25 g/mol
InChI Key: RIVJMIOJYJZKQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyloxycarbonyl-4-hydroxymethylpiperidine is a useful research compound. Its molecular formula is C10H17NO3 and its molecular weight is 199.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

prop-2-enyl 4-(hydroxymethyl)piperidine-1-carboxylate

InChI

InChI=1S/C10H17NO3/c1-2-7-14-10(13)11-5-3-9(8-12)4-6-11/h2,9,12H,1,3-8H2

InChI Key

RIVJMIOJYJZKQC-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCC(CC1)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of 1-allyloxycarbonyl-4-carboxypiperidine (37 g) in tetrahydrofuran (400 ml) were added triethylamine (31 ml) and isobutyl chloroformate (27 ml) at -30° C. After stirring for 30 minutes at 0° C., the precipitate was filtered off. The obtained solution was added dropwise to the solution of sodium borohydride (13 g) in water (100 ml) at 0° C. After stirring for 1 hour at 0° C., sodium chloride was added to saturate the aqueous layer, and the organic layer was separated. The dried organic layer was evaporated and then the residue was chromatographed on silica gel eluting with a mixture of n-hexane and ethyl acetate (1:1-1:2, V/V) to give 1-allyloxycarbonyl-4-hydroxymethylpiperidine (24 g).
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31 mL
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27 mL
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400 mL
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